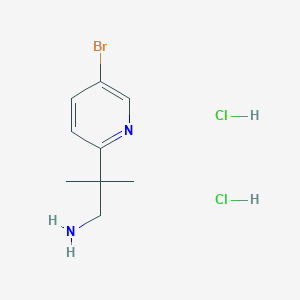

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride

Description

Properties

IUPAC Name |

2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2.2ClH/c1-9(2,6-11)8-4-3-7(10)5-12-8;;/h3-5H,6,11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCLHCOWWQNLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between the bromopyridine and an amine precursor . The reaction conditions often include mild temperatures and the use of organoboron reagents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction efficiency, scalability, and safety . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position of the pyridine ring undergoes substitution reactions with nucleophiles. This is facilitated by the electron-withdrawing nature of the pyridine ring, which activates the bromine for displacement.

Key Findings :

-

Reactions proceed efficiently in polar aprotic solvents (e.g., DMF) with mild heating .

-

Steric hindrance from the 2-methylpropan-1-amine group slightly reduces reaction rates compared to simpler bromopyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C or C–heteroatom bond formation.

Mechanistic Insights :

-

Suzuki coupling requires aryl boronic acids and yields biaryl structures, critical in medicinal chemistry.

-

Buchwald-Hartwig amination introduces aryl/alkyl amines directly at the 5-position .

Reduction and Oxidation Reactions

The primary amine group and pyridine ring undergo redox transformations.

Reduction Reactions

-

Amine Alkylation : Reaction with aldehydes/ketones in the presence of NaBH₃CN yields secondary amines.

-

Pyridine Ring Reduction : Using H₂ (1 atm) and PtO₂ in ethanol converts the pyridine to piperidine, though this is rare due to steric bulk .

Oxidation Reactions

-

Amine Oxidation : Treatment with KMnO₄ in acidic conditions forms a nitro group ().

-

Pyridine N-Oxide Formation : m-CPBA in CH₂Cl₂ oxidizes the pyridine to its N-oxide, enhancing electrophilicity.

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, the compound exhibits distinct solubility and reactivity:

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Solubility in Water | Low (hydrophobic amine) | High (>100 mg/mL) |

| Reactivity with Bases | N/A | Neutralization to free amine |

Applications :

-

The salt form is preferred for storage and biological studies due to enhanced stability .

-

Neutralization with NaOH regenerates the free amine for further reactions .

Comparative Reactivity with Analogues

The 2-methylpropan-1-amine side chain influences reactivity compared to simpler bromopyridines:

| Compound | Reaction Rate (Suzuki Coupling) | Steric Effects |

|---|---|---|

| 5-Bromopyridine | 90–95% | Minimal |

| 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine | 70–85% | Moderate |

Explanation :

-

The bulky 2-methylpropan-1-amine group hinders catalyst access to the bromine site, reducing coupling efficiency.

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests activity against various biological targets, particularly in the treatment of neurological disorders and cancer.

Case Study : Research has indicated that compounds similar to 2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine dihydrochloride exhibit inhibitory effects on certain kinases involved in cancer progression. For instance, studies have shown that brominated pyridine derivatives can selectively inhibit tumor growth in vitro and in vivo models, suggesting a pathway for drug development targeting specific cancer types.

The compound has been evaluated for its biological activity, particularly its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating depression and anxiety disorders.

Case Study : A study published in a pharmacological journal demonstrated that derivatives of this compound showed enhanced serotonin uptake inhibition compared to non-brominated analogs, indicating that the bromine substituent plays a significant role in modulating biological activity.

Chemical Biology

In chemical biology, this compound serves as a useful building block for synthesizing more complex molecules, including potential probes for studying protein interactions or cellular pathways.

Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the amine group allow the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

5-Bromopyridine: A simpler compound with a bromine atom attached to the pyridine ring.

2-Amino-5-bromopyridine: Contains an amino group in addition to the bromine atom on the pyridine ring.

3-Amino-5-bromopyridine: Similar to 2-amino-5-bromopyridine but with the amino group in a different position.

Uniqueness

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylpropan-1-amine group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Biological Activity

2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine; dihydrochloride, with the CAS number 2460751-11-3, is a chemical compound that has garnered attention due to its potential biological activities. This compound belongs to the class of substituted pyridines and features a bromine atom on the pyridine ring, which is linked to a methylpropan-1-amine group. Its unique structure allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₅BrCl₂N₂

- Molecular Weight : 302.04 g/mol

- IUPAC Name : 2-(5-bromopyridin-2-yl)-2-methylpropan-1-amine; dihydrochloride

The biological activity of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the bromine atom and the amine group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions and other transformations that can influence cellular functions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine exhibit significant antimicrobial activity. For instance, derivatives of bromopyridine have been shown to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan formation in bacteria . The structural modifications provided by the bromine and amine groups may enhance binding affinity and specificity towards these targets.

Enzyme Inhibition

This compound has potential as an enzyme inhibitor. Its structural characteristics suggest it may interact with enzymes such as monoamine oxidase (MAO) and others involved in metabolic pathways. Studies on related compounds have shown that specific substitutions can lead to enhanced inhibitory effects on MAO-B, which is implicated in various neurodegenerative diseases .

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of brominated pyridine derivatives against multi-drug resistant bacterial strains. The results indicated that modifications at the 5-position of the pyridine ring significantly increased antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

- Enzyme Inhibition Assays : In vitro assays demonstrated that certain derivatives of 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine exhibited IC50 values comparable to established MAO inhibitors, suggesting potential therapeutic applications in treating conditions like depression or Parkinson's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromopyridine | Simple brominated pyridine | Moderate antimicrobial |

| 2-Amino-5-bromopyridine | Amino group addition | Enhanced enzyme inhibition |

| 3-Amino-5-bromopyridine | Different amino group position | Varies in biological activity |

| 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine | Unique substitution pattern | Promising antimicrobial and enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(5-Bromopyridin-2-yl)-2-methylpropan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves forming the free base (e.g., via nucleophilic substitution between 5-bromopyridine derivatives and 2-methylpropan-1-amine) followed by dihydrochloride salt formation using HCl. Reaction conditions (temperature, solvent polarity, and inert atmosphere) must be optimized to minimize side products. For example, highlights the use of continuous flow reactors for scalability and consistency in bromopyridine-based syntheses .

- Optimization : Solvent choice (e.g., dichloromethane or ethanol) and stoichiometric ratios of HCl are critical for salt stability and crystallinity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for verifying the bromopyridine core and amine salt. emphasizes NMR for tracking reaction progress .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or ion chromatography ensures absence of unreacted precursors. X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

Q. How does the dihydrochloride salt form influence solubility and stability in experimental settings?

- Impact : The dihydrochloride salt enhances aqueous solubility compared to the free base, facilitating biological assays. Stability studies (e.g., thermal gravimetric analysis, TGA) are recommended to assess degradation under storage conditions. notes similar hydrochloride salts improve stability in polar solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for bromopyridine derivatives across studies?

- Approach : Contradictions may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities. Cross-validate results using orthogonal assays (e.g., enzyme-linked immunosorbent assays vs. cell-based assays) and ensure compound purity via HPLC. highlights the importance of enantiomeric purity in bromopyridine derivatives, as stereochemistry can drastically alter biological activity .

- Case Study : For receptor-binding studies, use radioligand displacement assays with stringent controls to confirm target specificity .

Q. What strategies are effective for functionalizing the bromine site via substitution reactions?

- Methodology : The bromine atom on the pyridine ring is amenable to Suzuki-Miyaura coupling (using Pd catalysts) or nucleophilic aromatic substitution (e.g., with amines or thiols). and suggest optimizing reaction temperature (80–120°C) and using ligands like XPhos to enhance catalytic efficiency .

- Challenges : Steric hindrance from the 2-methylpropan-1-amine group may require prolonged reaction times or microwave-assisted synthesis to achieve high yields .

Q. How can predictive models (e.g., collision cross-section calculations) aid in characterizing physicochemical properties?

- Application : Ion mobility spectrometry (IMS) paired with computational CCS predictions (as in ) helps validate molecular conformation in solution. For example, predicted CCS values for adducts (e.g., [M+H]+) can guide LC-MS method development .

Q. What in vitro models are suitable for studying neuropharmacological effects of this compound?

- Experimental Design : Use primary neuronal cultures or transfected cell lines (e.g., HEK293 expressing neurotransmitter receptors) to assess receptor modulation. notes bromopyridine derivatives may interact with GABA or glutamate receptors, requiring patch-clamp electrophysiology for functional validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.